molecular formula C17H16N2O4 B4503223 N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4503223
M. Wt: 312.32 g/mol
InChI Key: BOCQASSWMFDJNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is 312.11100700 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of a similar compound possessing strong diuretic properties were identified, suggesting potential applications in hypertension treatment. Two polymorphic forms, triclinic and monoclinic, were distinguished by differences in crystal packing, indicating the compound's versatile physicochemical characteristics and potential utility in pharmaceutical formulations (Shishkina et al., 2018).

Antimicrobial and Antifungal Activities

Derivatives of quinoxaline, such as quinoxaline 1,4-di-N-oxide derivatives, have shown significant antibacterial and antifungal activities. These properties highlight their potential in developing new antimicrobial agents for treating infections (Soliman, 2013). Additionally, new amide moiety bearing quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity, revealing remarkable activity against specific fungal strains, further emphasizing the compound's relevance in medical research (Mohsen et al., 2014).

Pesticidal Activities

Quinoxaline derivatives have also been explored for their pesticidal activities. Certain derivatives exhibited herbicidal, fungicidal, and insecticidal activities, indicating their potential application in agricultural chemistry for the development of new pesticides (Liu et al., 2020).

Material Science Applications

In the field of material science, polyamides containing the quinoxaline moiety have been synthesized, showcasing excellent thermal stability. This suggests the compound's utility in creating materials with specific thermal properties, suitable for various industrial applications (Patil et al., 2011).

Anticonvulsant Agents

The compound has been used in the synthesis of derivatives with significant anticonvulsant activity, indicating its potential in developing treatments for seizure disorders. This application demonstrates the compound's versatility and potential impact on pharmaceutical research (Ahmed et al., 2016).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-11-5-2-4-10(8-11)18-16(21)13-9-12-14(19-17(13)22)6-3-7-15(12)20/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQASSWMFDJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
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N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
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N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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